molecular formula C15H19N3O3 B2641719 N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide CAS No. 2194288-81-6

N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide

Cat. No. B2641719
CAS RN: 2194288-81-6
M. Wt: 289.335
InChI Key: FYVAJJCMXSQURS-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide, also known as COXAM, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. COXAM is a pyridinecarboxamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism Of Action

N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide is believed to exert its therapeutic effects through various mechanisms of action. In neurology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide may protect neurons from oxidative stress and inflammation. In oncology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide may inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide may inhibit the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and physiological effects:
N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In neurology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models. In oncology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells in vitro and in vivo. In immunology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to reduce inflammation and modulate the immune response in animal models.

Advantages And Limitations For Lab Experiments

N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity for certain targets. However, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide also has limitations, including its high cost and limited availability. Additionally, further studies are needed to determine the optimal dosages and administration routes for N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide in different experimental settings.

Future Directions

There are several future directions for research on N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in different disease models, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and toxicity of N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide in humans and to explore its potential interactions with other drugs.

Synthesis Methods

N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been synthesized through various methods, including the reaction of 4-cyanooxan-4-yl chloride with 5-aminopicolinic acid and the condensation of 4-cyanooxan-4-ylamine with 5-acetyl-2-hydroxypyridine-3-carboxylic acid. The synthesis of N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been studied for its potential therapeutic applications in various scientific fields, including neurology, oncology, and immunology. In neurology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to have anti-tumor effects and may be useful in the treatment of cancer. In immunology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11(2)21-13-7-12(8-17-9-13)14(19)18-15(10-16)3-5-20-6-4-15/h7-9,11H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVAJJCMXSQURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide

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